2-(1-Boc-piperazin-4-YL-methyl)-aniline

描述

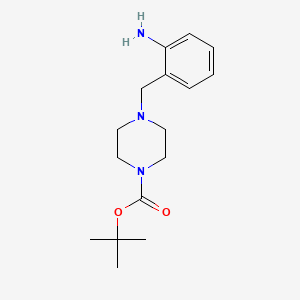

Chemical Structure:

2-(1-Boc-piperazin-4-YL-methyl)-aniline consists of a piperazine ring substituted with a Boc (tert-butoxycarbonyl) protecting group at the N1 position and an aniline moiety attached via a methylene linker at the C4 position of the piperazine.

属性

IUPAC Name |

tert-butyl 4-[(2-aminophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-6-4-5-7-14(13)17/h4-7H,8-12,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDFBMWSOVNGID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703886 | |

| Record name | tert-Butyl 4-[(2-aminophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-02-4 | |

| Record name | tert-Butyl 4-[(2-aminophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-(1-Boc-piperazin-4-YL-methyl)-aniline is a compound that has garnered interest due to its structural features and potential biological activities. It contains a piperazine ring, a tert-butoxycarbonyl (Boc) group, and an aniline moiety, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₅N₃O₂. The unique structure allows it to interact with various biological targets, potentially influencing different pathways in cellular processes. Its synthesis typically involves the reaction of N-Boc-piperazine with formaldehyde and subsequent methylation, leading to various derivatives that may exhibit different biological activities.

General Pharmacological Profile

Piperazine derivatives have been extensively studied for their biological activities, including:

- Antidepressant Effects : Due to their ability to modulate neurotransmitter systems, compounds like this compound are being investigated for their potential in treating mood disorders.

- Anticancer Activity : Some studies suggest that piperazine derivatives can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting specific kinases involved in tumor growth .

- Antimicrobial Properties : Research indicates that certain piperazine compounds may exhibit activity against various pathogens, making them candidates for developing new antibiotics .

Specific Case Studies

- Anticancer Activity : A study on structurally similar piperazine compounds demonstrated significant inhibitory effects on cancer cell lines. For example, compounds with similar piperazine moieties showed IC50 values ranging from 0.126 μM to higher values depending on the specific cancer type, indicating promising anticancer potential .

- Neuropharmacology : In research focusing on neuroactive compounds, derivatives of piperazine have been shown to interact with serotonin receptors, suggesting a role in modulating mood and anxiety disorders. This aligns with the pharmacological profile expected from this compound .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of this compound compared to other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Piperidinyl)-2-propanone | Piperidine ring instead of piperazine | More potent in certain analgesic applications |

| 4-(Boc-amino)-piperidine | Similar Boc protection but lacks aniline | Different pharmacological profile |

| 1-(2-Methylpyridin-4-yl)piperazine | Contains a pyridine instead of aniline | Exhibits distinct activity against specific targets |

| 2-(1-Boc-piperidin-4-YL-methyl)-aniline | Similar structure but with a piperidine ring | Different binding affinities compared to piperazines |

The analysis indicates that while this compound shares structural similarities with other compounds, its unique combination of functional groups may enhance its efficacy in specific biological applications.

Future Research Directions

Given the preliminary findings regarding the biological activity of this compound, future research could focus on:

- Mechanistic Studies : Understanding the specific pathways through which this compound exerts its effects could lead to novel therapeutic applications.

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models would provide insights into its potential clinical applications.

- Structure-Activity Relationship (SAR) Investigations : Further modifications of the compound could yield derivatives with enhanced potency or selectivity for particular targets.

科学研究应用

Drug Development

One of the primary applications of 2-(1-Boc-piperazin-4-YL-methyl)-aniline is in drug development. Its structure allows it to act as a versatile building block for synthesizing various pharmaceutical compounds. The piperazine moiety is particularly valuable due to its presence in many biologically active molecules.

Case Study : A study focused on synthesizing novel antipsychotic agents utilized derivatives of piperazine, including those based on this compound. The research demonstrated that modifications to the aniline component led to enhanced receptor binding affinities and improved pharmacological profiles.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for designing and optimizing compounds targeting specific biological pathways. The ability to modify the Boc (tert-butoxycarbonyl) group allows for further functionalization, which can lead to improved efficacy and selectivity.

Case Study : Researchers synthesized a series of derivatives from this compound to evaluate their activity against cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity, highlighting the compound's potential as a lead structure in anticancer drug discovery.

Neuropharmacology

The piperazine ring's structural features make this compound a candidate for neuropharmacological studies. Its derivatives have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors.

Case Study : A pharmacological study evaluated the effects of a derivative of this compound on anxiety-related behaviors in animal models. The findings suggested that the compound exhibited anxiolytic properties, warranting further investigation into its mechanism of action.

Table 1: Summary of Research Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Development | Building block for pharmaceutical compounds | Enhanced receptor binding affinities |

| Medicinal Chemistry | Scaffold for optimizing biological activity | Increased cytotoxicity against cancer cell lines |

| Neuropharmacology | Effects on neurotransmitter systems | Anxiolytic properties observed in animal models |

相似化合物的比较

Key Properties :

- Molecular Formula : C₁₆H₂₄N₄O₂ (inferred from , where intermediates with Boc-piperazine derivatives are described).

- Role in Synthesis : Acts as a critical intermediate in medicinal chemistry, particularly for developing antiparasitic agents targeting Chagas disease. The Boc group enhances solubility and stability during synthetic steps, enabling selective deprotection for downstream functionalization .

Comparison with Structural Analogs

4-(4-Boc-piperazin-1-yl)-3-fluoroaniline

- Molecular Formula : C₁₅H₂₂FN₃O₂ ().

- Key Differences: A fluorine atom is introduced at the ortho position of the aniline ring. Impact: Fluorination increases lipophilicity (logP ~2.7) and may enhance metabolic stability compared to the non-fluorinated parent compound. This modification is advantageous in CNS-targeting drugs due to improved blood-brain barrier penetration .

| Property | 2-(1-Boc-piperazin-4-YL-methyl)-aniline | 4-(4-Boc-piperazin-1-yl)-3-fluoroaniline |

|---|---|---|

| Molecular Weight | ~292.4 g/mol | 295.36 g/mol |

| Substituent | Methyl linker to aniline | Direct aniline attachment with fluorine |

| Bioactivity Relevance | Intermediate for sulfonamides/amides | Potential for enhanced receptor affinity |

2-(4-Benzyl-piperazin-1-yl)aniline

| Property | This compound | 2-(4-Benzyl-piperazin-1-yl)aniline |

|---|---|---|

| Protective Group | Boc (tert-butoxycarbonyl) | Benzyl |

| Hydrogen Bond Acceptors | 4 | 3 |

| Synthetic Utility | Versatile intermediate for deprotection | Limited to non-Boc-mediated pathways |

4-(4-Boc-piperazin-1-yl)-3-methylaniline

- Molecular Formula : C₁₆H₂₅N₃O₂ ().

- Key Differences: A methyl group is present at the meta position of the aniline ring. This modification is useful in tuning selectivity for specific biological targets .

| Property | This compound | 4-(4-Boc-piperazin-1-yl)-3-methylaniline |

|---|---|---|

| Substituent Position | Aniline attached via methyl linker | Direct aniline attachment with methyl group |

| Steric Effects | Minimal | Moderate |

4-(4-Methylpiperazino)aniline

| Property | This compound | 4-(4-Methylpiperazino)aniline |

|---|---|---|

| Molecular Complexity | High (Boc protection) | Low |

| Stability | High (Boc prevents degradation) | Moderate |

4-Anilino-1-Boc-piperidine

| Property | This compound | 4-Anilino-1-Boc-piperidine |

|---|---|---|

| Ring Structure | Piperazine (two nitrogen atoms) | Piperidine (one nitrogen atom) |

| Pharmacological Relevance | Antiparasitic intermediates | Opioid analog development |

Data Table: Comparative Overview of Analogs

准备方法

Mannich Base Approach Using Boc-Piperazine and Aniline

A well-documented method involves the Mannich reaction between Boc-protected piperazine and substituted anilines in the presence of formaldehyde:

- Procedure : Equimolar amounts of Boc-piperazine and aniline are dissolved in ethanol. Formalin (37% aqueous formaldehyde) is added, and the reaction mixture is refluxed for approximately 5 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

- Workup : Upon completion, the mixture is poured into ice water, precipitating the Boc-protected Mannich base. This intermediate can be isolated by filtration.

- Deprotection : The Boc group is removed by treating the intermediate with 6N hydrochloric acid, followed by basification with potassium hydroxide to pH 11. The free amine is extracted with ethyl acetate, dried, and concentrated to yield the target compound.

This method yields this compound derivatives efficiently and has been validated by spectral data such as IR, ^1H NMR, and mass spectrometry.

Reductive Amination Starting from 3-Amino-Benzyl Alcohol

Another approach involves:

- Oxidation of 3-amino-benzyl alcohol to the corresponding benzaldehyde using Dess–Martin periodinane.

- Reductive amination of this aldehyde with Boc-protected piperazine under mild conditions to form the corresponding piperazinyl-substituted aniline.

- Subsequent purification and potential Boc deprotection as required.

This method allows precise control over substitution patterns and has been used in the synthesis of related piperazine-aniline compounds.

Pd-Catalyzed Coupling and SN2 Substitution

In more complex synthetic schemes, palladium-catalyzed Buchwald–Hartwig amination or SN2 nucleophilic substitution reactions are employed:

- Starting from halogenated aromatic compounds, the piperazine moiety (Boc-protected) is introduced via Pd-catalyzed coupling.

- Alternatively, nucleophilic substitution of halogenated intermediates with Boc-piperazine derivatives can yield the desired compound.

- These methods often require optimization of bases, solvents, and leaving groups to improve yields and selectivity.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Mannich Reaction | Boc-piperazine, Aniline, Formalin | Reflux in ethanol, 5 h | Moderate to High (~60-80)* | Simple, mild conditions, scalable | Requires Boc deprotection step |

| Reductive Amination | 3-Amino-benzyl alcohol, Boc-piperazine | Dess–Martin oxidation, reductive amination | Moderate (~50-70)* | Precise control of substitution | Multi-step, sensitive reagents |

| Pd-Catalyzed Coupling | Halogenated aromatic, Boc-piperazine | Pd catalyst, bases, optimized solvents | Variable (30-70)* | High selectivity, broad scope | Expensive catalysts, optimization needed |

| SN2 Nucleophilic Substitution | Halogenated intermediates, Boc-piperazine | Base, solvent optimization | Moderate (40-60)* | Straightforward, no catalyst needed | Limited to reactive halides |

*Yields are approximate and depend on specific reaction conditions and substrates.

Research Findings and Optimization Notes

- The nucleophilicity of Boc-piperazine can be enhanced by employing bases such as cyclohexyl magnesium chloride, improving coupling yields.

- Changing leaving groups on aromatic substrates (e.g., from sulfoxide to chloride) can significantly enhance reaction efficiency.

- Boc protection is critical during synthesis to avoid side reactions on the piperazine nitrogen atoms and can be removed under acidic conditions without affecting other functionalities.

- Monitoring reaction progress by TLC and spectral analysis (IR, NMR, MS) ensures high purity and correct structure of intermediates and final products.

- Microwave-assisted cyclization and coupling have been reported to accelerate synthesis in related piperazine-aniline systems, suggesting potential for method adaptation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。